molecular formula C9H8BrN3O2 B1419715 Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1027511-41-6

Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B1419715
CAS No.: 1027511-41-6
M. Wt: 270.08 g/mol
InChI Key: PZZTXIWJXOMKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves site-selective cross-coupling reactions. One common method starts with 2,6-dibromopyrazolo[1,5-a]pyrimidine. The regio-controlled Sonogashira-type coupling of this precursor with a wide range of terminal alkynes proceeds smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . Subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position is achieved via Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sonogashira Coupling: Typically involves palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine.

    Suzuki–Miyaura Coupling: Utilizes palladium catalysts and boronic acids or esters as reagents.

    Buchwald–Hartwig Coupling: Employs palladium catalysts and amines as reagents.

Major Products

The major products formed from these reactions include various disubstituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further diversified for different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core can bind to various enzymes and receptors, modulating their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern and the presence of a bromine atom at the C6-position. Similar compounds include:

These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substitution patterns, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-4-12-13-5-6(10)3-11-8(7)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZTXIWJXOMKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662736
Record name Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027511-41-6
Record name Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.